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Cat. No.: B605732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of osimertinib, a

third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its

major active metabolite, AZ-5104. The data presented is compiled from preclinical and clinical

studies to offer a comprehensive overview for researchers and drug development

professionals.

Introduction
Osimertinib (AZD9291) is a potent, irreversible inhibitor of both EGFR-sensitizing mutations

(EGFRm) and the T790M resistance mutation, while demonstrating limited activity against wild-

type EGFR.[1] Following administration, osimertinib is metabolized, primarily by CYP3A4/5, to

form two main active metabolites, AZ-5104 and AZ7550.[1][2] At steady state, both metabolites

circulate at approximately 10% of the parent drug's exposure.[1][2] Notably, preclinical studies

indicate that AZ-5104 is more potent than osimertinib against EGFR-mutant cell lines, although

it has a lower margin of activity against wild-type EGFR.[3] This guide will focus on a

comparative analysis of the pharmacokinetic properties of osimertinib and its key metabolite,

AZ-5104.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for osimertinib and AZ-
5104 in both human (clinical) and preclinical models.
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Table 1: Human Pharmacokinetic Parameters (at steady
state, 80 mg once daily)

Parameter Osimertinib AZ-5104 Reference

Cmax,ss (nmol/L) 501 56 [4]

AUCss (nmol·h/L) 11,258 1,271 [4]

Cmin,ss (nmol/L) 417 52 [4]

Half-life (t½) (h) 48 (± 2) Similar to osimertinib [1][4]

Apparent Clearance

(CL/F) (L/h)
14.2 (± 0.3) 31.5 (± 0.9) [1][5]

Apparent Volume of

Distribution (Vd/F) (L)
986 (± 28) 207 (± 9) [1][5]

Table 2: Preclinical (Rat) Pharmacokinetic Parameters
(single oral dose)

Dose (mg/kg) Analyte Cmax (ng/mL) AUC (ng·h/mL)

5 Osimertinib 50.31 ± 10.32 344.00 ± 82.10

8 Osimertinib 100.32 ± 33.12 610.92 ± 213.19

10 Osimertinib 120.54 ± 45.67 789.06 ± 213.19

Data for AZ-5104 in this specific preclinical study was not provided in the search results.

Mechanism of Action and Signaling Pathway
Osimertinib and its active metabolite AZ-5104 exert their therapeutic effect by irreversibly

binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR.[6] This covalent

bond blocks the downstream signaling pathways that drive tumor cell proliferation and survival.

The primary signaling cascades inhibited are the RAS-RAF-MEK-ERK and the

PI3K/AKT/mTOR pathways.
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Caption: EGFR Signaling Pathway Inhibition by Osimertinib and AZ-5104.

Experimental Protocols
The pharmacokinetic data presented in this guide were primarily generated using validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4][7]

Bioanalytical Method for Plasma Sample Analysis
A typical protocol for the quantification of osimertinib and AZ-5104 in plasma involves the

following steps:

Sample Preparation: Plasma samples are subjected to protein precipitation, often using a

solvent like acetonitrile.

Chromatographic Separation: The supernatant is injected into a high-performance liquid

chromatography (HPLC) system. Separation is achieved on a C18 column with a gradient
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mobile phase, commonly consisting of an aqueous solution with formic acid and an organic

solvent like acetonitrile.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass

spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-

product ion transitions are monitored for the quantification of osimertinib, AZ-5104, and an

internal standard.

Quantification: A calibration curve is generated using standards of known concentrations to

determine the concentrations of the analytes in the study samples.

The lower limit of quantification for both osimertinib and AZ-5104 in plasma has been reported

to be approximately 0.05 nmol/L.[4]

In Vivo Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo pharmacokinetic

study.
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Caption: A typical workflow for an in vivo pharmacokinetic study.
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Discussion
The pharmacokinetic profiles of osimertinib and its active metabolite AZ-5104 are key to

understanding the drug's overall efficacy and safety. Osimertinib exhibits a long half-life of

approximately 48 hours in humans, leading to a steady state being achieved after about 15

days of once-daily dosing.[7] The exposure to AZ-5104 is about 10% of that of the parent

compound at steady state.[1]

While the systemic exposure to AZ-5104 is lower than that of osimertinib, its higher potency

against EGFR mutations suggests that it likely contributes to the overall clinical activity of the

drug.[3] The clearance of AZ-5104 is higher than that of osimertinib, while its volume of

distribution is smaller.[1][5]

Understanding the distinct and combined pharmacokinetic and pharmacodynamic properties of

both the parent drug and its active metabolites is crucial for optimizing dosing strategies and

managing potential toxicities in the clinical setting. Further research into the tissue distribution

and specific contributions of AZ-5104 to both on-target efficacy and off-target effects will

continue to be of high interest in the field of oncology drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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